molecular formula C9H17N3 B13087820 2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13087820
M. Wt: 167.25 g/mol
InChI Key: LZGDOOCSCLKBQE-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate ketone or aldehyde under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired imidazo[1,2-a]pyrimidine ring system .

Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the target compound. This method is advantageous due to its efficiency and the ability to generate a diverse array of derivatives by varying the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis and reduce the formation of unwanted by-products .

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2,5,7-trimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H17N3/c1-6-4-8(3)12-5-7(2)11-9(12)10-6/h6-8H,4-5H2,1-3H3,(H,10,11)

InChI Key

LZGDOOCSCLKBQE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2CC(NC2=N1)C)C

Origin of Product

United States

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